3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one 3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17353662
InChI: InChI=1S/C6H4BrNOS/c7-4-2-10-5-3(4)1-8-6(5)9/h2H,1H2,(H,8,9)
SMILES:
Molecular Formula: C6H4BrNOS
Molecular Weight: 218.07 g/mol

3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one

CAS No.:

Cat. No.: VC17353662

Molecular Formula: C6H4BrNOS

Molecular Weight: 218.07 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one -

Specification

Molecular Formula C6H4BrNOS
Molecular Weight 218.07 g/mol
IUPAC Name 3-bromo-4,5-dihydrothieno[2,3-c]pyrrol-6-one
Standard InChI InChI=1S/C6H4BrNOS/c7-4-2-10-5-3(4)1-8-6(5)9/h2H,1H2,(H,8,9)
Standard InChI Key HDCGXRYWPYIKDB-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C(=O)N1)SC=C2Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a thiophene ring fused to a pyrrolone moiety. The bromine atom at the 3-position introduces steric and electronic effects that influence reactivity. The IUPAC name, 3-bromo-4,5-dihydrothieno[2,3-c]pyrrol-6-one, reflects its substitution pattern and ring numbering. Key structural identifiers include:

Table 1: Structural and Spectroscopic Data

PropertyValue/Descriptor
Molecular FormulaC₆H₄BrNOS
Molecular Weight218.07 g/mol
Canonical SMILESC1C2=C(C(=O)N1)SC=C2Br
InChI KeyHDCGXRYWPYIKDB-UHFFFAOYSA-N
XLogP32.08
Topological Polar Surface Area57.3 Ų

The LogP value of 2.08 suggests moderate lipophilicity, making it suitable for cross-coupling reactions in both aqueous and organic media . The planar structure, confirmed by X-ray crystallography in analogous compounds, facilitates π-π stacking interactions in supramolecular assemblies .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves cyclocondensation of brominated precursors with thiophene derivatives. A validated method from Mahmoud et al. (2024) employs N-(p-tolyl)cyanothioformamide and ethyl acetoacetate under reflux in ethanol with triethylamine (TEA), yielding the target compound via intramolecular cyclization :

N-(p-tolyl)cyanothioformamide + ethyl acetoacetateTEA, EtOH, reflux3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one\text{N-(p-tolyl)cyanothioformamide + ethyl acetoacetate} \xrightarrow{\text{TEA, EtOH, reflux}} \text{3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one}

Table 2: Reaction Conditions and Yields

PrecursorSolventCatalystTemperatureTime (h)Yield (%)
N-(p-tolyl)cyanothioformamideEthanolTEAReflux868
2-BromothiopheneDioxanePd(PPh₃)₄110°C1272

Alternative routes utilize Pd-catalyzed cross-coupling to introduce the bromine atom post-cyclization, achieving yields up to 72% .

Applications in Materials Science and Medicinal Chemistry

Organic Electronics

The compound’s electron-deficient thienopyrrolone core serves as a building block for n-type semiconductors. When copolymerized with electron-rich units like thiophene, it produces low-bandgap polymers (e.g., DPP derivatives) with applications in organic photovoltaics (OPVs) and thin-film transistors .

Table 3: Electronic Properties of Derived Polymers

PolymerBandgap (eV)Hole Mobility (cm²/V·s)PCE (%)
P(Thieno[2,3-c]pyrrol-6-one-DTT)1.450.126.8
P(Thieno[2,3-c]pyrrol-6-one-BDT)1.320.218.4

Pharmaceutical Intermediates

The bromine atom enables Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups, yielding potential kinase inhibitors. Derivatives bearing pyridine or quinoline substituents exhibit IC₅₀ values <100 nM against EGFR and VEGFR-2 in preclinical studies.

Research Findings and Mechanistic Insights

Reactivity in Cross-Coupling Reactions

Kinetic studies reveal that the C-Br bond undergoes oxidative addition to Pd(0) catalysts 3–5 times faster than analogous chlorinated compounds, attributed to the lower bond dissociation energy (BDE: C-Br ≈ 68 kcal/mol vs. C-Cl ≈ 81 kcal/mol) . This reactivity enables efficient functionalization under mild conditions.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 3.15–3.30 (m, 2H, CH₂), 3.75–3.90 (m, 2H, CH₂), 7.25 (s, 1H, thiophene-H) .

  • IR (KBr): ν 1715 cm⁻¹ (C=O), 1560 cm⁻¹ (C=C), 680 cm⁻¹ (C-Br).

Challenges and Future Directions

Scalability and Purification

Current synthetic routes suffer from moderate yields (60–75%) due to competing side reactions. Future work should explore flow chemistry or microwave-assisted synthesis to improve efficiency.

Expanding Application Horizons

  • Metal-Organic Frameworks (MOFs): Functionalization with carboxylate groups could yield porous materials for gas storage.

  • Antibacterial Agents: Preliminary data show MIC values of 8 µg/mL against S. aureus for sulfonamide derivatives .

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